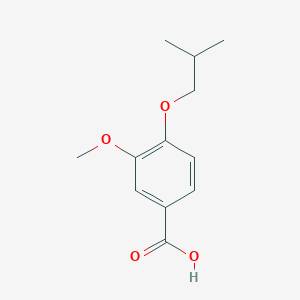

4-Isobutoxy-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHFJHQPZDLFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361681 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-35-1 | |

| Record name | 4-isobutoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

This document provides a comprehensive technical guide for the synthesis of this compound, a valuable compound in medicinal chemistry and drug development. The primary synthesis pathway, detailed experimental protocols, and relevant data are presented to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with an isobutyl halide, typically isobutyl bromide, in the presence of a base.

The reaction proceeds as follows: The basic catalyst deprotonates the phenolic hydroxyl group of vanillic acid, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of isobutyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Experimental Protocol

This protocol is adapted from established procedures for similar O-alkylation reactions of vanillic acid derivatives.[1]

Materials:

-

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine vanillic acid (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and N,N-dimethylformamide (DMF) as the solvent.

-

Addition of Alkylating Agent: To the stirred suspension, add isobutyl bromide (1.2-1.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water and acidify to pH 2-3 with 1M HCl.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a white to off-white solid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | General Knowledge |

| Reagents | Isobutyl bromide, Potassium Carbonate | [1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |

| Reaction Temperature | 80-85 °C | [2] |

| Reaction Time | 4-6 hours | Inferred from similar reactions |

| Typical Yield | 85-95% | Inferred from similar reactions |

| Purity (after recrystallization) | >98% | Inferred from similar reactions |

| Molecular Weight | 224.25 g/mol | General Knowledge |

Mandatory Visualization

Caption: Williamson Ether Synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutoxy-3-methoxybenzoic acid, a derivative of benzoic acid, is a compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a proposed mechanism of action based on the known biological activities of structurally related compounds. Due to the limited availability of published data on this specific molecule, this guide consolidates available information and provides well-founded theoretical and practical insights for researchers.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-methoxy-4-(2-methylpropoxy)benzoic acid | [3] |

| CAS Number | 3535-35-1 | [2][3] |

| Molecular Formula | C₁₂H₁₆O₄ | [3] |

| Molecular Weight | 224.26 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | ≥95.0% | [1] |

| InChI Key | SBHFJHQPZDLFTD-UHFFFAOYSA-N | [1] |

Note: Melting point, boiling point, and solubility data for this compound are not currently available in published literature.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6] This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed from the readily available starting material, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).

Proposed Synthetic Pathway

The synthesis involves a two-step process: the deprotonation of the phenolic hydroxyl group of isovanillic acid to form a phenoxide, followed by a nucleophilic substitution reaction with an isobutyl halide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Williamson ether synthesis of aryl ethers.[4][7][8]

Materials:

-

3-hydroxy-4-methoxybenzoic acid (Isovanillic acid)

-

1-bromo-2-methylpropane (Isobutyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxy-4-methoxybenzoic acid (1 equivalent), anhydrous potassium carbonate (2-3 equivalents), and anhydrous dimethylformamide.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromo-2-methylpropane (1.1-1.5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1 M HCl (2 x volumes) and then with brine (1 x volume).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (3H, multiplet).- Carboxylic acid proton (1H, broad singlet, ~10-13 ppm).- Methoxy protons (3H, singlet, ~3.9 ppm).- Isobutoxy protons (9H, multiplet and doublet). |

| ¹³C NMR | - Carbonyl carbon (~170 ppm).- Aromatic carbons.- Methoxy carbon (~56 ppm).- Isobutoxy carbons. |

| IR Spectroscopy | - Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹).- C=O stretch (carboxylic acid, ~1700 cm⁻¹).- C-O stretches (ether and acid, ~1200-1300 cm⁻¹ and ~1000-1100 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 224.26. |

Proposed Biological Activity and Signaling Pathway

Given the lack of direct biological studies on this compound, its potential bioactivity can be extrapolated from the known properties of structurally related phenolic and benzoic acid derivatives.[10][11][12][13][14] Many of these compounds exhibit significant antimicrobial properties.

Hypothetical Antimicrobial Mechanism of Action

Phenolic acids are known to exert their antimicrobial effects through multiple mechanisms, primarily targeting the bacterial cell membrane and intracellular functions.[10][11][13][14]

The proposed antimicrobial signaling pathway involves:

-

Cell Membrane Disruption: The lipophilic isobutoxy group may facilitate the insertion of the molecule into the bacterial cell membrane, disrupting its structure and increasing its permeability.[10][14] This can lead to the leakage of essential intracellular components.

-

Intracellular Acidification: The carboxylic acid moiety can dissociate within the cytoplasm, releasing protons and lowering the intracellular pH.[11] This acidic environment can denature proteins and inhibit critical enzymatic reactions.

-

Enzyme Inhibition: The compound may directly interact with and inhibit the activity of essential bacterial enzymes, disrupting metabolic pathways.[12]

-

Inhibition of Nucleic Acid Synthesis: Disruption of cellular processes and enzyme function can indirectly inhibit the synthesis of DNA and RNA, ultimately leading to cell death.[12]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data for structurally similar compounds, it should be handled with appropriate care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with a well-defined structure and a feasible synthetic route. While specific experimental data on its physical and biological properties are limited, this guide provides a solid foundation for researchers by summarizing its known characteristics, detailing a practical synthesis protocol, and proposing a scientifically-grounded hypothesis for its potential antimicrobial activity. Further research is warranted to fully elucidate the properties and potential applications of this molecule.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. iipseries.org [iipseries.org]

- 11. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 4-Isobutoxy-3-methoxybenzoic acid in publicly accessible literature. This guide has been compiled by leveraging data from structurally analogous compounds to provide a comprehensive overview of its expected properties and potential applications.

Chemical Identity and Properties

This compound is a substituted aromatic carboxylic acid. Its core structure is benzoic acid, featuring a methoxy group at the C3 position and an isobutoxy group at the C4 position.

| Property | Value | Source |

| CAS Number | 3535-35-1 | [Internal Search] |

| IUPAC Name | This compound | [Internal Search] |

| Molecular Formula | C₁₂H₁₆O₄ | [Internal Search] |

| Molecular Weight | 224.25 g/mol | [Internal Search] |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | [Internal Search] |

| InChI Key | SBHFJHQPZDLFTD-UHFFFAOYSA-N | [Internal Search] |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The synthesis would proceed via the etherification of the phenolic hydroxyl group.

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol: Synthesis of 4-alkoxy-3-methoxybenzoic acids

This protocol is a generalized procedure based on the synthesis of similar compounds.

Materials:

-

3-hydroxy-4-methoxybenzoic acid (isovanillic acid)

-

1-bromo-2-methylpropane (isobutyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid in DMF.

-

Addition of Base: Add potassium carbonate to the solution.

-

Alkylation: Add 1-bromo-2-methylpropane to the mixture.

-

Reaction: Heat the mixture at a specified temperature (e.g., 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous solution with HCl to precipitate the crude product.

-

Extraction: Extract the product with ethyl acetate.

-

Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the isobutoxy group (methyl, methine, and methylene protons), the methoxy group, the aromatic protons, and the carboxylic acid proton. |

| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the carboxylic carbon, and the carbons of the isobutoxy and methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether linkages, and aromatic C-H stretches. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

| HPLC | A single major peak, confirming the purity of the sample. |

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of benzoic acid derivatives is known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The specific activity of this compound would be influenced by its unique substitution pattern.

Based on studies of structurally related compounds, such as other alkoxybenzoic acids, it is plausible that this compound could interact with various cellular signaling pathways. For instance, some benzoic acid derivatives have been shown to modulate pathways involved in inflammation and cell proliferation.[3][4]

Hypothetical Signaling Pathway of Interest

Given the known activities of similar benzoic acid derivatives, a potential area of investigation could be their effect on inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, a series of in vitro assays would be necessary.

General Workflow for In Vitro Biological Activity Screening

Caption: Experimental workflow for biological activity screening.

Example Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Conclusion and Future Directions

This compound is a readily synthesizable compound with potential for further investigation in drug discovery and development. While direct evidence of its biological activity is currently limited, its structural similarity to other biologically active benzoic acid derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to elucidate its mechanism of action and therapeutic potential. The experimental workflows and protocols outlined in this guide provide a framework for such investigations.

References

4-Isobutoxy-3-methoxybenzoic acid discovery and history

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid: Synthesis, Properties, and Historical Context

Introduction

This compound, a derivative of isovanillic acid, is a notable compound within the broader class of benzoic acid derivatives which are integral to various fields, particularly drug discovery and materials science.[1] While not extensively studied as a standalone molecule, its structural features—a substituted benzoic acid scaffold with both methoxy and isobutoxy groups—place it in a category of compounds with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of its discovery and history, physicochemical properties, a detailed synthetic protocol, and its context within the landscape of medicinal chemistry.

The history of this compound is not marked by a singular discovery event but is rather embedded in the systematic exploration of isovanillic acid and its derivatives. Isovanillic acid itself is a versatile precursor in the synthesis of complex molecules, including opioids like morphine.[2] The derivatization of isovanillic acid, such as through etherification to produce compounds like this compound, is a common strategy in medicinal chemistry to modulate the parent molecule's properties for specific applications.[1]

Physicochemical Properties

Quantitative data for this compound is limited due to a scarcity of dedicated research. However, its properties can be contextualized by comparing them with its parent compound, isovanillic acid, and the closely related 4-methoxybenzoic acid (p-anisic acid).[3]

| Property | This compound | Isovanillic Acid (Precursor) | 4-Methoxybenzoic Acid (Analog) |

| CAS Number | 3535-35-1 | 645-08-9 | 100-09-4 |

| Molecular Formula | C₁₂H₁₆O₄ | C₈H₈O₄ | C₈H₈O₃ |

| Molecular Weight | 224.25 g/mol | 168.15 g/mol [4] | 152.15 g/mol [3] |

| Appearance | Solid (predicted) | Crystalline solid | White crystalline solid[3] |

| Melting Point | Not available | 253-257 °C | 182-185 °C |

| Boiling Point | Not available | Not available | 275-280 °C[3] |

| Solubility | Insoluble in water (predicted) | Soluble in ethanol, ether | Insoluble in water; soluble in alcohols, ether, ethyl acetate[3] |

| pKa | Not available | Not available | 4.47[3] |

Synthesis

The primary route for the synthesis of this compound is the Williamson ether synthesis, a well-established method for preparing ethers.[5][6] This reaction involves the deprotonation of the hydroxyl group of isovanillic acid to form an alkoxide, which then acts as a nucleophile to attack an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid)

-

Isobutyl bromide (1-bromo-2-methylpropane)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Acetone as solvent

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Procedure:

-

Deprotonation: In a round-bottom flask, dissolve isovanillic acid (1 equivalent) in a suitable polar aprotic solvent like DMF or acetone. Add a base such as sodium hydroxide or potassium carbonate (1.1 to 1.5 equivalents) to the solution. Stir the mixture at room temperature until the isovanillic acid is fully deprotonated to form the corresponding phenoxide. This can be monitored by the cessation of gas evolution if a carbonate base is used.

-

Nucleophilic Substitution: To the solution containing the phenoxide, add isobutyl bromide (1.1 equivalents) dropwise. Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. Evaporate the solvent under reduced pressure.

-

Acidification and Extraction: Dissolve the residue in water and acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylic acid and cause the product to precipitate if it is insoluble in water, or remain in solution if it is soluble. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Drying and Purification: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

References

- 1. 4-ISOBUTOXY-3-METHOXY-BENZOIC ACID | 3535-35-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Isobutoxy-3-methoxybenzoic acid. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on the well-documented spectroscopic characteristics of structurally analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound belongs to the class of aromatic carboxylic acids. Its structure features a benzoic acid core substituted with a methoxy group at the C3 position and an isobutoxy group at the C4 position.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol [1] |

| IUPAC Name | This compound |

| InChI Key | SBHFJHQPZDLFTD-UHFFFAOYSA-N[1] |

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar compounds, including various methoxybenzoic and alkoxybenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The expected ¹H NMR spectrum will show distinct signals corresponding to the aromatic protons, the isobutoxy group protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-2, H-6) |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic (H-5) |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~3.8 | Doublet | 2H | -OCH₂(isobutoxy) |

| ~2.0 - 2.2 | Multiplet | 1H | -CH (isobutoxy) |

| ~1.0 | Doublet | 6H | -CH(CH₃)₂ (isobutoxy) |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~167 - 170 | -COOH |

| ~150 - 155 | Aromatic (C-4) |

| ~147 - 150 | Aromatic (C-3) |

| ~122 - 125 | Aromatic (C-1) |

| ~115 - 120 | Aromatic (C-6) |

| ~112 - 115 | Aromatic (C-2) |

| ~110 - 113 | Aromatic (C-5) |

| ~74 - 76 | -OCH₂ (isobutoxy) |

| ~55 - 57 | -OCH₃ |

| ~28 - 30 | -CH (isobutoxy) |

| ~19 - 21 | -CH(CH₃)₂ (isobutoxy) |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1590-1615 | Medium | C=C stretch (aromatic) |

| 1250-1300 | Strong | C-O stretch (aryl ether) |

| 1020-1075 | Medium | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 224 | High | [M]⁺ (Molecular ion) |

| 209 | Medium | [M - CH₃]⁺ |

| 168 | High | [M - C₄H₈]⁺ or [M - C₄H₉O + H]⁺ |

| 151 | Medium | [M - C₄H₉O]⁺ |

| 135 | Medium | [Fragment from cleavage of ether linkages] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph. The standard electron energy is 70 eV.

-

ESI-MS: Infuse the sample solution into the ESI source at a constant flow rate. Spectra can be acquired in both positive and negative ion modes.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification is essential to confirm these predictions and to establish a definitive analytical profile for this compound.

References

In-Depth Technical Guide: Solubility of 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isobutoxy-3-methoxybenzoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility characteristics based on its molecular structure and outlines detailed experimental protocols for its determination.

Solubility Profile of this compound

A thorough search of scientific literature, chemical databases, and supplier technical data sheets did not yield specific quantitative solubility data for this compound (CAS No. 3535-35-1).

Qualitative Solubility Assessment

Based on its chemical structure, the solubility of this compound can be qualitatively predicted. The molecule possesses both hydrophobic and hydrophilic features:

-

Hydrophilic Groups : The carboxylic acid group (-COOH) is polar and capable of hydrogen bonding. It is also acidic, meaning it can be deprotonated in basic solutions to form a highly water-soluble carboxylate salt. The methoxy group (-OCH₃) can also act as a hydrogen bond acceptor.

-

Hydrophobic Groups : The benzene ring and the isobutoxy group (-OCH₂CH(CH₃)₂) are nonpolar and contribute to the molecule's hydrophobicity. The branched isobutyl group, in particular, adds significant steric bulk and lipophilicity.

This structural combination suggests that this compound is likely to have:

-

Low solubility in neutral aqueous solutions and non-polar hydrocarbon solvents.

-

Increased solubility in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the formation of its water-soluble salt.

-

Good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and ethers.

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized experimental methods must be employed. The most widely accepted method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][2] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the solid compound.[3]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached.[1] Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF) or centrifuge

-

Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Detailed Experimental Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen solvent. An excess is confirmed if a solid residue remains throughout the experiment.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[2] It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation :

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either:

-

Filtration : Withdraw an aliquot of the supernatant using a syringe and pass it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Centrifugation : Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant.

-

-

-

Concentration Analysis :

-

Determine the concentration of this compound in the clear, saturated filtrate. Two common methods are detailed below.

-

High-Performance Liquid Chromatography (HPLC) is a precise method for determining concentration.[5]

-

Standard Curve Preparation : Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Sample Preparation : Dilute the saturated filtrate with the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analysis : Inject the standard solutions and the diluted sample onto the HPLC system.

-

Calculation : Create a calibration curve by plotting the peak area against the concentration of the standards. Use the peak area of the sample to determine its concentration from the calibration curve, accounting for the dilution factor.[6]

The gravimetric method is a simpler, though potentially less precise, alternative.[7][8]

-

Weighing : Accurately weigh a clean, dry container (e.g., an evaporating dish).

-

Sample Addition : Pipette a known volume or mass of the saturated filtrate into the pre-weighed container and record the total weight.

-

Evaporation : Carefully evaporate the solvent in a drying oven at a temperature below the solvent's boiling point and the compound's melting point until a constant weight is achieved.[7]

-

Calculation : The final weight of the container with the dried solute minus the initial weight of the empty container gives the mass of the dissolved this compound. The solubility can then be expressed as mass of solute per volume or mass of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Experimental workflow for determining thermodynamic solubility via the shake-flask method.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Potential Research Areas of 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid, a derivative of benzoic acid, is a chemical compound with the CAS number 3535-35-1 and the molecular formula C12H16O4.[1][2] While direct research on this specific molecule is limited, its structural similarity to other pharmacologically active benzoic acid derivatives suggests significant potential for investigation in various scientific fields. Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are crucial building blocks in the synthesis of a wide array of commercial products, including pharmaceuticals.[3] This guide explores the promising, albeit largely untapped, research avenues for this compound, drawing insights from studies on analogous compounds. The focus will be on its potential as a chemical intermediate, its prospective pharmacological applications, and its possible utility in materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3535-35-1 | [1][2] |

| Molecular Formula | C12H16O4 | [1][2] |

| Molecular Weight | 224.25 g/mol | [4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [4] |

Potential Research Areas

The unique substitution pattern of an isobutoxy and a methoxy group on the benzoic acid scaffold presents a tailored electronic and steric environment that can be strategically employed in drug design and materials science.[3]

Chemical Synthesis Intermediate

The primary and most immediate research application of this compound is as an intermediate in organic synthesis. Methoxybenzoic acid derivatives are pivotal in the creation of active pharmaceutical ingredients (APIs).[2] For instance, the structurally related compound 3-methoxy-4-hydroxybenzoic acid serves as a starting material for the synthesis of Bosutinib, a kinase inhibitor used in cancer therapy.[5] This precedent strongly suggests that this compound could be a valuable precursor for the synthesis of novel and complex molecules with potential therapeutic value.

The following diagram illustrates a logical workflow for the synthesis and subsequent derivatization of this compound to explore its potential as a chemical intermediate.

Caption: Synthetic and derivatization workflow for this compound.

Potential Pharmacological Applications

Derivatives of benzoic acid have been shown to possess a wide range of biological activities, suggesting that this compound and its derivatives could be promising candidates for drug discovery programs.

A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and identified as potent VLA-4 antagonists.[6] VLA-4 (Very Late Antigen-4) is an integrin that plays a crucial role in inflammatory cell recruitment. Antagonism of VLA-4 is a validated therapeutic strategy for inflammatory diseases such as asthma and multiple sclerosis. The reported derivatives showed high potency, with IC50 values in the nanomolar range.[6] This highlights the potential of the substituted benzoic acid scaffold in developing anti-inflammatory agents.

Table 2: In Vitro Activity of Representative 4-(Pyrrolidinyl)methoxybenzoic Acid Derivatives as VLA-4 Antagonists

| Compound | VLA-4 IC50 (nM) | Lipophilicity (Log D) |

| 15b | 1.6 | 2.0 |

| 15e | 1.6 | 1.8 |

| Data extracted from Chiba et al., Chem Pharm Bull (Tokyo), 2006.[6] |

The diagram below illustrates the general mechanism of VLA-4-mediated cell adhesion and how a potential antagonist derived from this compound might inhibit this process.

References

- 1. Benzoic acid derivative-modified chitosan-g-poly(N-isopropylacrylamide): Methoxylation effects and pharmacological treatments of Glaucoma-related neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Isobutoxy-4-methoxybenzoic acid | Benchchem [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid | MDPI [mdpi.com]

- 6. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isobutoxy-3-methoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isobutoxy-3-methoxybenzoic acid, a vanillic acid derivative with potential applications in drug discovery. While specific biological data for this compound is limited in publicly available literature, this document extrapolates from the known activities of structurally similar analogs, particularly in the context of phosphodiesterase (PDE) inhibition and potential cytotoxic effects. This guide furnishes detailed, plausible experimental protocols for the synthesis and biological evaluation of this compound class, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Substituted benzoic acid derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic modification of the benzene ring with various functional groups allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound belongs to the class of vanillic acid ethers, which have garnered interest for their diverse pharmacological profiles.

The core structure, derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), features a methoxy group and a carboxylic acid, which are known to participate in key interactions with biological targets. The addition of an isobutoxy group at the 4-position introduces a lipophilic element that can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for specific enzymes or receptors.

Analogs of this compound, particularly those with variations in the alkoxy chain, have been investigated for their potential as inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Specifically, PDE4 inhibitors have shown therapeutic promise in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The structural similarity of this compound to known PDE inhibitors suggests it may also modulate the cAMP signaling pathway.

This guide aims to provide researchers with a foundational understanding of this compound and its analogs, offering detailed methodologies and conceptual frameworks to facilitate further investigation into their therapeutic potential.

Synthesis of this compound

The most direct synthetic route to this compound is via the Williamson ether synthesis, starting from the readily available isovanillic acid (3-hydroxy-4-methoxybenzoic acid). This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an isobutyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Isovanillic acid

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a round-bottom flask, add isovanillic acid (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring the mixture, add isobutyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain it at this temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Structure-Activity Relationships (SAR)

Phosphodiesterase (PDE) Inhibition

The core structure of this compound shares features with known PDE inhibitors. The methoxy and carboxylic acid groups can form key hydrogen bonds and electrostatic interactions within the active site of PDE enzymes. The isobutoxy group, being hydrophobic, can occupy a hydrophobic pocket in the enzyme's binding site, potentially contributing to binding affinity and selectivity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for PDE4 Inhibition by 4-Alkoxy-3-methoxybenzoic Acid Analogs

| R Group (at 4-position) | Relative Potency (Hypothetical) | Rationale |

| Methoxy | + | Smaller group, may not fully occupy hydrophobic pocket. |

| Ethoxy | ++ | Increased lipophilicity, better fit in hydrophobic pocket. |

| Isopropoxy | +++ | Branched chain may provide optimal steric and hydrophobic interactions. |

| Isobutoxy | ++++ | Larger, branched alkyl group may enhance binding affinity through increased hydrophobic interactions. |

| n-Butoxy | +++ | Linear chain may have slightly different orientation in the binding pocket compared to the isobutyl group. |

Note: This table is illustrative and based on general principles of SAR for PDE inhibitors. Experimental validation is required.

Anticancer Activity

Many benzoic acid derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer cell proliferation and survival. The lipophilicity introduced by the isobutoxy group could enhance cell membrane permeability, leading to increased intracellular concentrations and potentially greater cytotoxic efficacy.

Experimental Protocols for Biological Evaluation

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against PDE4.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compound (this compound)

-

Positive control (e.g., Rolipram)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

-

PDE assay kit (e.g., fluorescence-based or luminescence-based)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant PDE4 enzyme, and the test compound at various concentrations. Include wells for a positive control and a vehicle control (DMSO).

-

Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method as per the assay kit instructions (e.g., by adding a fluorescent probe or a luminescent reagent).

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the inhibition percentage against the compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (this compound)

-

Positive control (e.g., Doxorubicin)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Signaling Pathway

cAMP Signaling Pathway

As a potential PDE inhibitor, this compound would likely exert its effects by modulating the cAMP signaling pathway. This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. PDEs, such as PDE4, act as a negative regulator of this pathway by degrading cAMP to AMP. Inhibition of PDE4 by a compound like this compound would lead to an accumulation of intracellular cAMP, thereby potentiating the downstream effects of PKA.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as a potential inhibitor of phosphodiesterases. While direct biological data for this compound is currently lacking, this technical guide provides a comprehensive framework for its synthesis and evaluation. The detailed experimental protocols and visualizations of relevant biological pathways are intended to serve as a valuable resource for researchers in the field of drug discovery. Further investigation into the structure-activity relationships of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-isobutoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The procedure outlined is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Introduction

This compound is a derivative of vanillic acid, a naturally occurring phenolic compound.[1] The introduction of the isobutoxy group can significantly alter the molecule's lipophilicity and steric properties, making it a key intermediate in the development of novel pharmaceutical agents and other functional organic molecules. The synthesis described herein utilizes the reaction of vanillic acid with an isobutyl halide in the presence of a base.[2][3][4][5]

Reaction Scheme

The synthesis of this compound from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) proceeds via a Williamson ether synthesis. This reaction is a nucleophilic substitution (SN2) where the phenoxide ion of vanillic acid attacks the electrophilic carbon of isobutyl bromide.[2][3]

Overall Reaction:

Materials and Methods

Reagents and Solvents:

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | C8H8O4 | 168.15 | 121-34-6 | Starting Material |

| Isobutyl bromide | C4H9Br | 137.02 | 78-77-3 | Alkylating Agent |

| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Base |

| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 | Solvent |

| Ethyl acetate | C4H8O2 | 88.11 | 141-78-6 | Extraction Solvent |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | For acidification |

| Sodium Sulfate (Na2SO4), anhydrous | Na2SO4 | 142.04 | 7757-82-6 | Drying Agent |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Filtration apparatus (Büchner funnel and flask)

Experimental Protocol

Step 1: Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-methoxybenzoic acid (10.0 g, 59.5 mmol).

-

Add N,N-dimethylformamide (DMF, 100 mL) to the flask and stir the mixture until the solid is completely dissolved.

-

Add anhydrous potassium carbonate (12.3 g, 89.2 mmol, 1.5 equivalents) to the solution.

Step 2: Alkylation

-

Slowly add isobutyl bromide (9.7 mL, 89.2 mmol, 1.5 equivalents) to the reaction mixture at room temperature.

-

Attach a reflux condenser to the flask and heat the mixture to 80-90 °C using a heating mantle.

-

Maintain the reaction at this temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of cold water with stirring.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1M hydrochloric acid. A precipitate will form.

-

Stir the mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water (3 x 50 mL).

Step 4: Purification

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.

-

Dry the purified product under vacuum.

Step 5: Characterization

-

Determine the melting point of the final product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Hydroxy-3-methoxybenzoic acid | C8H8O4 | 168.15 | 210-213[1] | White to light yellow powder |

| This compound | C12H16O4 | 224.25 | Not specified | Expected to be a solid |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Molar ratio (Vanillic Acid:Isobutyl Bromide:K2CO3) | 1 : 1.5 : 1.5 |

| Reaction Temperature | 80-90 °C |

| Reaction Time | 12-16 hours |

| Expected Yield | > 85% (based on similar Williamson ether syntheses) |

| Purity (after recrystallization) | > 98% |

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction pathway for the synthesis.

Experimental Workflow Diagram

The diagram below outlines the major steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Isobutyl bromide is a lachrymator and should be handled with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Handle hydrochloric acid with caution as it is corrosive.

This detailed protocol provides a comprehensive guide for the successful synthesis of this compound. Adherence to these steps and safety precautions will ensure a safe and efficient synthesis.

References

High-Yield Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the high-yield synthesis of 4-isobutoxy-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Williamson ether synthesis, a robust and efficient method for the formation of ethers. Starting from the readily available vanillic acid, the phenolic hydroxyl group is alkylated using isobutyl bromide under basic conditions. This protocol offers a straightforward and scalable method for producing high-purity this compound.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in the synthesis of various pharmacologically active molecules. The presence of the isobutoxy and methoxy groups on the aromatic ring modifies the lipophilicity and electronic properties of the benzoic acid scaffold, making it an attractive intermediate for the design of novel therapeutic agents. The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, involving the reaction of an alkoxide with a primary alkyl halide. This application note details a high-yield protocol for the synthesis of this compound via this classic SN2 reaction.

Reaction Scheme

The synthesis proceeds via the O-alkylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with isobutyl bromide in the presence of a base.

Figure 1. Synthesis of this compound.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) | ≥98% | Sigma-Aldrich |

| Isobutyl Bromide | ≥98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexane | ACS Grade | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Grade | Fisher Scientific |

| Deionized Water | - | - |

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 equiv).

-

Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. Add isobutyl bromide (9.7 mL, 89.2 mmol, 1.5 equiv) to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 50 mL).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield pure this compound as a white solid.

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₄ | - |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% (typically >98% after recrystallization) | [1] |

| CAS Number | 3535-35-1 | - |

Expected Yield

Based on similar O-alkylation reactions of phenolic acids, the expected yield of purified this compound is in the range of 85-95%.

Characterization Data (Predicted)

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~10.5-12.0 (s, 1H, -COOH)

-

~7.7 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)

-

~7.6 (d, J = 2.0 Hz, 1H, Ar-H)

-

~6.9 (d, J = 8.4 Hz, 1H, Ar-H)

-

~3.9 (s, 3H, -OCH₃)

-

~3.8 (d, J = 6.4 Hz, 2H, -OCH₂CH(CH₃)₂)

-

~2.1 (m, 1H, -OCH₂CH(CH₃)₂)

-

~1.0 (d, J = 6.8 Hz, 6H, -OCH₂CH(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~171.0 (-COOH)

-

~152.0 (Ar-C)

-

~149.0 (Ar-C)

-

~124.0 (Ar-C)

-

~122.0 (Ar-C)

-

~113.0 (Ar-C)

-

~112.0 (Ar-C)

-

~75.0 (-OCH₂)

-

~56.0 (-OCH₃)

-

~28.0 (-CH(CH₃)₂)

-

~19.0 (-CH(CH₃)₂)

Experimental Workflow

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-yield synthesis of this compound. The described Williamson ether synthesis is a reliable and scalable method, utilizing readily available starting materials. This protocol will be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery who require this versatile building block for their research endeavors. It is recommended that the synthesized product be thoroughly characterized by standard analytical techniques to confirm its identity and purity.

References

Application Notes and Protocols for the Purification of 4-Isobutoxy-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-isobutoxy-3-methoxybenzoic acid, a key intermediate in various synthetic applications. The following methods are designed to enhance the purity of the compound from commercial grades (typically around 95%) or to isolate it from a crude reaction mixture. The techniques described include recrystallization, acid-base extraction, and column chromatography.

Introduction

This compound is a substituted benzoic acid derivative. Its purification is essential to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation.

Summary of Purification Techniques

| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >98% | Simple, cost-effective for large quantities. | Solvent selection can be challenging; potential for product loss in the mother liquor. |

| Acid-Base Extraction | The acidic nature of the carboxylic acid group allows for its separation from neutral or basic impurities. | >97% | Effective for removing non-acidic impurities. | Requires the use of acids and bases; may not remove acidic impurities. |

| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | >99% | High-resolution separation; adaptable to various impurity profiles. | More time-consuming and expensive; requires larger volumes of solvents for large-scale purification. |

Experimental Protocols

Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds. The key is to select a solvent or solvent system in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For benzoic acid derivatives, a mixed solvent system, such as ethanol and water, often provides excellent results.

Protocol: Recrystallization from an Ethanol/Water Solvent System

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

-

Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to pre-heat the filtration funnel and receiving flask to prevent premature crystallization.

-

Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy, indicating saturation.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

-

Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.

-

Drying: Dry the crystals in a vacuum oven to remove residual solvents.

Troubleshooting:

-

Oiling out: If the compound separates as an oil, reheat the solution to dissolve the oil and add more of the primary solvent (ethanol) before cooling slowly.

-

No crystal formation: The solution may be too dilute. Reheat the solution to evaporate some of the solvent. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.

Purification by Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The acid is converted to its water-soluble carboxylate salt, which is then extracted into an aqueous phase, leaving non-acidic impurities in the organic phase.

Protocol: Liquid-Liquid Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

-

Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure generated.

-

Extraction: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of the benzoic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

-

Combine Aqueous Layers: Combine all the aqueous extracts in a single flask.

-

Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2). This will precipitate the purified this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold deionized water to remove any residual salts.

-

Drying: Dry the purified product in a vacuum oven.

Application Notes and Protocols for the Quantification of 4-Isobutoxy-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutoxy-3-methoxybenzoic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of drug substances, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The provided methods are based on established analytical principles for similar aromatic carboxylic acids and serve as a robust starting point for method development and validation.

Data Presentation: Comparison of Analytical Methods

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of structurally related benzoic acid derivatives and phenolic acids. These values can be considered as target parameters during the validation of a new analytical method for this compound.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 50 ng/mL |

| **Linearity (R²) ** | > 0.995 | > 0.998 |

| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |

| Precision (% RSD) | < 5% | < 3% |

| Specificity | Moderate | High |

| Throughput | Moderate | High |

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.

1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, e.g., Milli-Q)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Sample diluent: Acetonitrile/Water (50:50, v/v)

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a known volume of sample diluent.

-

Vortex or sonicate to ensure complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution (example):

-